A Comprehensive Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-indole-2-carboxylic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Indole Scaffold
3-Phenyl-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science, stands out due to its unique structural features. The indole core, a privileged scaffold in numerous biologically active compounds, is functionalized with a phenyl group at the 3-position and a carboxylic acid at the 2-position. This arrangement imparts a specific three-dimensional geometry and electronic distribution, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Notably, derivatives of indole-2-carboxylic acid have been explored for their potential as HIV-1 integrase inhibitors and CysLT1 selective antagonists.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, from designing synthetic routes to formulating it for biological assays. This guide provides an in-depth analysis of these properties, grounded in experimental data and established scientific principles.
Core Physicochemical Characteristics
A foundational understanding of 3-phenyl-1H-indole-2-carboxylic acid begins with its fundamental physicochemical parameters. These properties govern its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁NO₂ | [3][4] |
| Molar Mass | 237.25 g/mol | [3][4] |
| Appearance | White to cream solid | [3][5] |
| Melting Point | 195-197 °C | [3][4] |
| Boiling Point | 472.9 °C | [4] |
| Predicted pKa | 3.70 ± 0.30 | [5] |
| Density | 1.32 g/cm³ | [4] |
| Refractive Index | 1.707 | [4] |
Solubility Profile: A Key to Application
The solubility of 3-phenyl-1H-indole-2-carboxylic acid is a critical parameter influencing its utility in both synthetic chemistry and biological screening. Its structure, possessing both a lipophilic phenyl-indole core and a hydrophilic carboxylic acid group, results in a nuanced solubility profile.
Aqueous Solubility: As a carboxylic acid, its solubility in water is highly pH-dependent. In acidic to neutral media, the compound is expected to be poorly soluble due to the protonated, non-polar carboxylic acid group. However, upon deprotonation in basic solutions (pH > pKa), the resulting carboxylate anion significantly enhances its aqueous solubility.
Organic Solubility: The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used as solvents in organic reactions and for preparing stock solutions for biological assays.[1] Its solubility in alcohols like ethanol and methanol is moderate, while it is sparingly soluble in non-polar solvents like hexanes and diethyl ether.
Experimental Protocol: Determination of Aqueous Solubility
A standardized method for determining the pH-dependent aqueous solubility involves the shake-flask method.
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of 3-phenyl-1H-indole-2-carboxylic acid to each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for determining pH-dependent aqueous solubility.
Acidity and pKa: The Ionization Constant
The acidity of 3-phenyl-1H-indole-2-carboxylic acid is primarily attributed to the carboxylic acid group. The predicted pKa of approximately 3.70 indicates that it is a moderately strong organic acid, comparable to benzoic acid (pKa ~4.19).[5][6] The electron-withdrawing nature of the indole ring and the phenyl substituent can influence the acidity of the carboxylic acid proton.
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
The pKa can be experimentally determined by monitoring the change in the UV-Vis absorption spectrum as a function of pH.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffers with finely spaced pH values around the expected pKa (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to maintain a consistent total concentration.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample.
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
Caption: Experimental workflow for pKa determination using UV-Vis spectroscopy.
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure of 3-phenyl-1H-indole-2-carboxylic acid.
UV-Visible Spectroscopy: The indole nucleus is a strong chromophore. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region.[7][8] The presence of the phenyl group in conjugation with the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole-2-carboxylic acid.[9] Carboxylic acids generally show a weak n→π* transition in the 200–215 nm range.[10]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1690-1710 cm⁻¹ due to conjugation and potential hydrogen bonding. The N-H stretch of the indole ring will appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole and phenyl rings, typically in the range of 7-8 ppm. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and the carboxylic acid proton will also be a broad singlet, often at a very downfield position (>12 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (around 160-170 ppm) and the aromatic carbons of the indole and phenyl rings (in the 100-140 ppm region).
Stability and Degradation
Indole derivatives can be susceptible to oxidation and degradation, particularly under harsh acidic or basic conditions, or upon exposure to light and air. The carboxylic acid group is generally stable, but the indole ring can undergo oxidative cleavage. For optimal stability, 3-phenyl-1H-indole-2-carboxylic acid should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of 3-phenyl-1H-indole-2-carboxylic acid. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection at a wavelength corresponding to one of the absorption maxima of the compound (e.g., around 280 nm) is typically employed.
Conclusion
3-Phenyl-1H-indole-2-carboxylic acid is a compound with a rich physicochemical profile that underpins its utility in various scientific domains. A comprehensive understanding of its solubility, acidity, spectroscopic characteristics, and stability is essential for its rational application in drug discovery and materials science. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and similar molecules, ensuring data integrity and reproducibility in research and development endeavors.
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